

Discovery and history of (4-(Cyanomethoxy)phenyl)boronic acid

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Compound of Interest

Compound Name: (4-(Cyanomethoxy)phenyl)boronic acid

Cat. No.: B1358117

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(4-(Cyanomethoxy)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Cyanomethoxy)phenyl)boronic acid, with the CAS number 947533-23-5, is a specialized organic compound that has found utility as a building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its structure, featuring a phenylboronic acid moiety linked to a cyanomethoxy group, offers unique reactivity for applications in cross-coupling reactions and as a precursor for various functional groups. This technical guide provides a comprehensive overview of the available information on its properties, a plausible synthetic pathway, and its role in modern organic synthesis.

While the specific discovery and detailed historical timeline of **(4-(Cyanomethoxy)phenyl)boronic acid** are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and application of substituted phenylboronic acids in organic chemistry. The pioneering work on Suzuki-Miyaura cross-coupling reactions in the late 1970s spurred the synthesis of a vast array of functionalized boronic acids to serve as versatile coupling partners. The introduction of the

cyanomethoxy group provides a handle for further chemical transformations, making it a valuable reagent for creating diverse molecular architectures.

Physicochemical Properties

A summary of the known quantitative data for **(4-(Cyanomethoxy)phenyl)boronic acid** is presented in the table below. This information is crucial for its handling, characterization, and application in synthetic protocols.

Property	Value	Reference
CAS Number	947533-23-5	Thermo Fisher Scientific
Molecular Formula	C ₈ H ₈ BNO ₃	Thermo Fisher Scientific
Molecular Weight	176.97 g/mol	Thermo Fisher Scientific
Appearance	White to yellow solid	Thermo Fisher Scientific
Purity (HPLC)	≥96.0 %	Thermo Fisher Scientific
InChI Key	GKJPNYHKHSLHCC-UHFFFAOYSA-N	Thermo Fisher Scientific
SMILES	OB(O)c1ccc(OCC#N)cc1	Thermo Fisher Scientific

Plausible Synthetic Pathway

The most probable synthetic route to **(4-(Cyanomethoxy)phenyl)boronic acid** is through a Williamson ether synthesis, a well-established method for forming ethers. This pathway would involve the reaction of 4-hydroxyphenylboronic acid with chloroacetonitrile in the presence of a suitable base.

Caption: Plausible synthetic route to **(4-(Cyanomethoxy)phenyl)boronic acid**.

Experimental Protocol: Plausible Synthesis via Williamson Ether Synthesis

The following is a detailed, plausible experimental protocol for the synthesis of **(4-(Cyanomethoxy)phenyl)boronic acid** based on the general principles of the Williamson ether synthesis. This protocol is intended for trained chemists and should be performed in a suitable laboratory setting with appropriate safety precautions.

Materials:

- 4-Hydroxyphenylboronic acid
- Chloroacetonitrile
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Deionized water

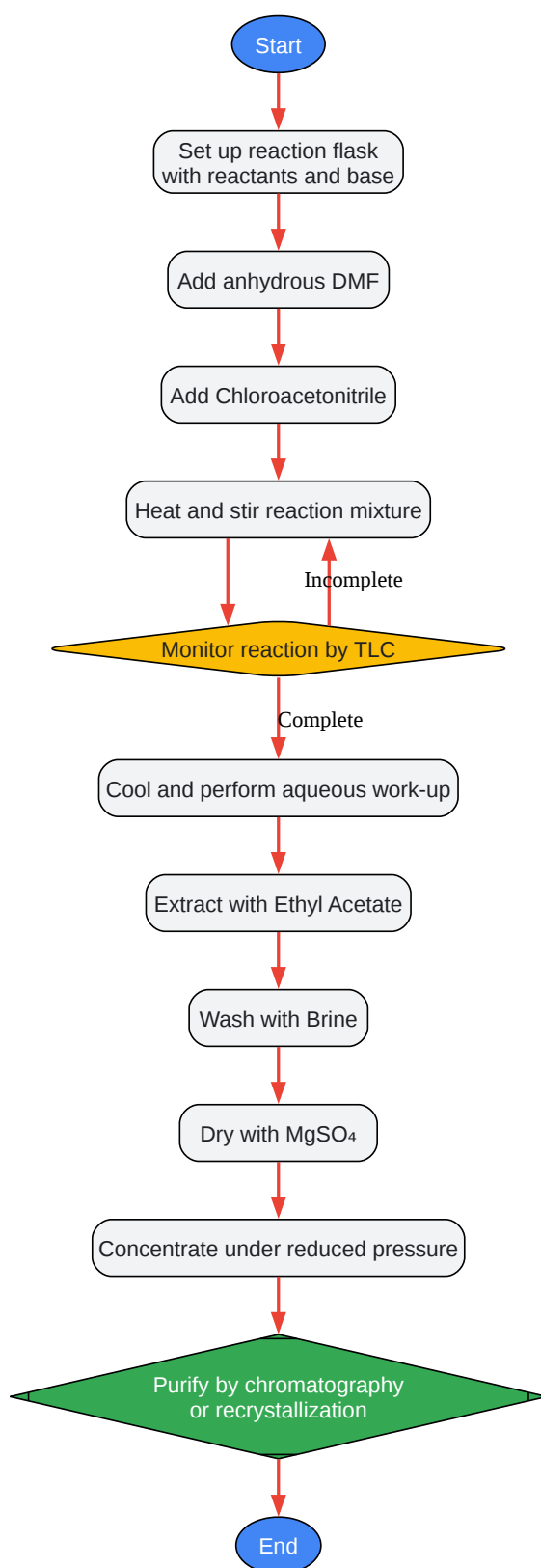
Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-hydroxyphenylboronic acid (1 equivalent).
- **Addition of Reagents:** Add anhydrous potassium carbonate (2-3 equivalents) to the flask. Under a nitrogen atmosphere, add anhydrous DMF to dissolve the solids.
- **Addition of Alkylating Agent:** To the stirring solution, add chloroacetonitrile (1.1-1.5 equivalents) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
- **Extraction:** Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.
- **Washing:** Wash the combined organic layers with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **(4-(Cyanomethoxy)phenyl)boronic acid**.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of **(4-(Cyanomethoxy)phenyl)boronic acid**.



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Caption: Workflow for the synthesis and purification of the target compound.

Applications in Drug Development and Research

(4-(Cyanomethoxy)phenyl)boronic acid serves as a valuable intermediate in the synthesis of pharmacologically active molecules. For instance, it has been utilized as a key building block in the preparation of substituted pyrrolopyridine derivatives, which are investigated as protein inhibitors for potential therapeutic applications in areas such as oncology. The cyanomethoxy group can be further elaborated or can contribute to the overall electronic and steric properties of the final molecule, influencing its biological activity.

Conclusion

(4-(Cyanomethoxy)phenyl)boronic acid is a functionalized arylboronic acid with emerging importance in synthetic and medicinal chemistry. While its specific historical discovery is not well-documented, its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. The availability of this compound provides researchers and drug development professionals with a versatile tool for the construction of novel and complex molecular entities. Further exploration of its reactivity and applications is likely to expand its role in the development of new therapeutics and functional materials.

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